molecular formula C24H20N12O4 B14909861 N-[[2,6-diacetamido-8-(benzoylhydrazinylidene)triazolo[4,5-f]benzotriazol-4-ylidene]amino]benzamide

N-[[2,6-diacetamido-8-(benzoylhydrazinylidene)triazolo[4,5-f]benzotriazol-4-ylidene]amino]benzamide

Cat. No.: B14909861
M. Wt: 540.5 g/mol
InChI Key: FNQNGIQYXBFEBI-UHFFFAOYSA-N
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Description

N-[[2,6-diacetamido-8-(benzoylhydrazinylidene)triazolo[4,5-f]benzotriazol-4-ylidene]amino]benzamide is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2,6-diacetamido-8-(benzoylhydrazinylidene)triazolo[4,5-f]benzotriazol-4-ylidene]amino]benzamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazolo[4,5-f]benzotriazole core, followed by the introduction of the benzoylhydrazinylidene and diacetamido groups. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[[2,6-diacetamido-8-(benzoylhydrazinylidene)triazolo[4,5-f]benzotriazol-4-ylidene]amino]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated molecule.

Scientific Research Applications

N-[[2,6-diacetamido-8-(benzoylhydrazinylidene)triazolo[4,5-f]benzotriazol-4-ylidene]amino]benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.

    Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which N-[[2,6-diacetamido-8-(benzoylhydrazinylidene)triazolo[4,5-f]benzotriazol-4-ylidene]amino]benzamide exerts its effects involves its interaction with molecular targets. These interactions can modulate various biochemical pathways, potentially leading to changes in cellular function. The specific molecular targets and pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolo[4,5-f]benzotriazole derivatives, which share the core structure but differ in their functional groups. Examples include:

  • N-[[2,6-diacetamido-8-(methylhydrazinylidene)triazolo[4,5-f]benzotriazol-4-ylidene]amino]benzamide
  • N-[[2,6-diacetamido-8-(phenylhydrazinylidene)triazolo[4,5-f]benzotriazol-4-ylidene]amino]benzamide

Uniqueness

What sets N-[[2,6-diacetamido-8-(benzoylhydrazinylidene)triazolo[4,5-f]benzotriazol-4-ylidene]amino]benzamide apart is its specific combination of functional groups, which confer unique reactivity and potential applications. Its structure allows for specific interactions with biological molecules, making it a valuable tool in scientific research.

Properties

Molecular Formula

C24H20N12O4

Molecular Weight

540.5 g/mol

IUPAC Name

N-[[2,6-diacetamido-8-(benzoylhydrazinylidene)triazolo[4,5-f]benzotriazol-4-ylidene]amino]benzamide

InChI

InChI=1S/C24H20N12O4/c1-13(37)29-35-31-19-17(25-27-23(39)15-9-5-3-6-10-15)21-22(34-36(33-21)30-14(2)38)18(20(19)32-35)26-28-24(40)16-11-7-4-8-12-16/h3-12H,1-2H3,(H,27,39)(H,28,40)(H,29,37)(H,30,38)

InChI Key

FNQNGIQYXBFEBI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NN1N=C2C(=N1)C(=NNC(=O)C3=CC=CC=C3)C4=NN(N=C4C2=NNC(=O)C5=CC=CC=C5)NC(=O)C

Origin of Product

United States

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